
4,4-Dinitropentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dinitropentanenitrile is an organic compound with the molecular formula C5H7N3O4 It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dinitropentanenitrile typically involves the nitration of pentanenitrile derivatives. One common method includes the reaction of pentanenitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dinitropentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate these reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of amides or carboxylic acids.
Applications De Recherche Scientifique
4,4-Dinitropentanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dinitropentanenitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer, nucleophilic attack, and radical formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dinitrodiphenyl ether: Similar in having nitro groups but differs in the aromatic backbone.
2,4-Dinitroaniline: Contains nitro groups at different positions and an amine group instead of a nitrile.
Propriétés
Numéro CAS |
26077-38-3 |
|---|---|
Formule moléculaire |
C5H7N3O4 |
Poids moléculaire |
173.13 g/mol |
Nom IUPAC |
4,4-dinitropentanenitrile |
InChI |
InChI=1S/C5H7N3O4/c1-5(7(9)10,8(11)12)3-2-4-6/h2-3H2,1H3 |
Clé InChI |
VAKZTTKNBUFJOD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC#N)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
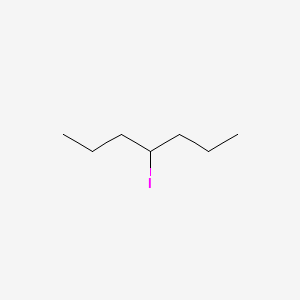
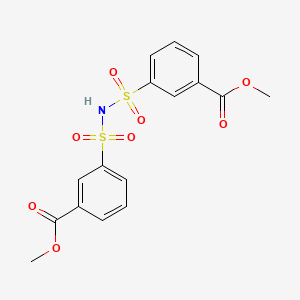

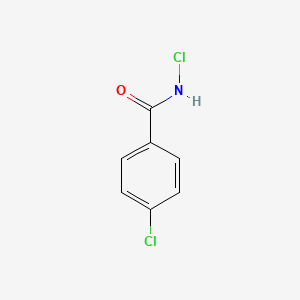
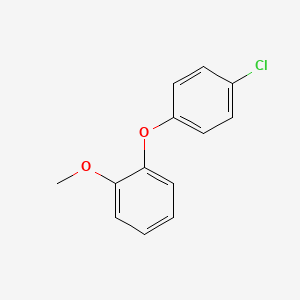
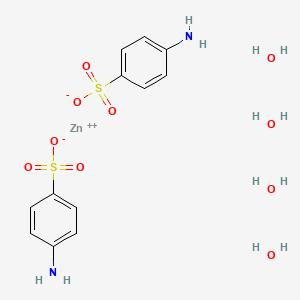
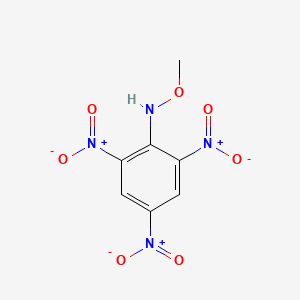
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
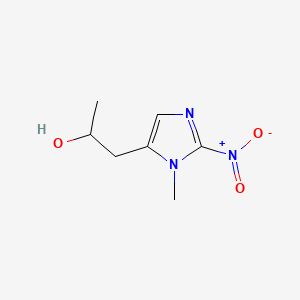
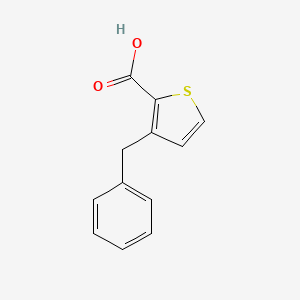
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
